molecular formula C19H20O5 B6325033 (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 130768-85-3

(2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B6325033
CAS No.: 130768-85-3
M. Wt: 328.4 g/mol
InChI Key: NLVWDGQCMVBWDD-VMPITWQZSA-N
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Description

(2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in advanced materials science and medicinal chemistry research. This compound features a characteristic α,β-unsaturated ketone system in an E-configuration, bridging two 3,4-dimethoxyphenyl rings that create an electron-rich system ideal for push-pull conjugation. Chalcones of this structural family are extensively investigated as high-performance organic nonlinear optical (NLO) materials due to their extended π-conjugation and significant molecular hyperpolarizability, making them promising candidates for applications in optical switching, sensing, and terahertz generation . Concurrently, in biological research, closely related chalcone analogs have demonstrated potent anti-inflammatory activity by functioning as electrophilic Michael acceptors that can modulate key cellular signaling pathways . These analogs have been shown to inhibit superoxide anion production and elastase release in activated human neutrophils by attenuating phosphorylation in MAPK and Akt pathways, indicating a potential mechanism for managing neutrophilic inflammatory responses without cytotoxicity . The presence of the methoxy groups is a key structural motif often associated with enhanced bioactivity and material properties. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers can leverage this compound for developing new photonic devices or as a lead structure in pharmacological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-bis(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-16-9-6-13(11-18(16)23-3)5-8-15(20)14-7-10-17(22-2)19(12-14)24-4/h5-12H,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVWDGQCMVBWDD-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-34-2
Record name NSC43323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of organic molecules. For (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one, ¹H and ¹³C NMR spectra provide definitive evidence for its structure, including the trans-(E) configuration of the enone moiety.

In the ¹H NMR spectrum, the protons of the α,β-unsaturated ketone system are particularly diagnostic. The vinylic protons (H-α and H-β) typically appear as doublets with a coupling constant (J) value of approximately 15-16 Hz, which is characteristic of a trans arrangement. The protons on the two dimethoxyphenyl rings resonate in the aromatic region, typically between 6.8 and 7.7 ppm. The four methoxy (B1213986) groups (-OCH₃) exhibit sharp singlets in the upfield region, generally around 3.9 ppm.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield, often above 188 ppm. The vinylic carbons (C-α and C-β) and the aromatic carbons resonate in the 110-155 ppm range. The methoxy carbons are observed further upfield, typically around 55-56 ppm. The specific chemical shifts confirm the substitution pattern on the aromatic rings.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Chalcones with 3,4-dimethoxyphenyl Moieties

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Carbonyl (C=O)-~188.0 - 191.0
Vinylic C-βDoublet, ~7.8 (J ≈ 15.7 Hz)~145.0
Vinylic C-αDoublet, ~7.4 (J ≈ 15.7 Hz)~120.0 - 122.0
Aromatic C-O-~149.0 - 154.0
Aromatic C-H / C-CMultiplets, ~6.9 - 7.7~110.0 - 135.0
Methoxy (-OCH₃)Singlet, ~3.9~55.5 - 56.0

Note: Data are representative values compiled from various sources for structurally similar chalcones and may not reflect the exact values for the title compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound shows several key absorption bands. The most intense and prominent band is that of the α,β-unsaturated carbonyl (C=O) stretching vibration, which typically appears in the range of 1650-1670 cm⁻¹. This frequency is lower than that of a saturated ketone due to the conjugation with the double bond and aromatic rings. The olefinic C=C stretching vibration of the enone system is observed around 1600-1610 cm⁻¹. Aromatic C=C stretching vibrations appear as a series of bands between 1450 and 1600 cm⁻¹. The characteristic C-O stretching vibrations for the aryl-alkyl ether (methoxy groups) are found in the 1200-1285 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions.

FT-Raman spectroscopy complements FT-IR, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings and the C=C double bond often produce strong signals in the Raman spectrum, providing further conformational insights.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000FT-IR, FT-Raman
Aliphatic C-H Stretch (Methoxy)2950 - 2850FT-IR, FT-Raman
Carbonyl (C=O) Stretch1670 - 1650FT-IR (Strong)
Olefinic (C=C) Stretch1610 - 1600FT-IR, FT-Raman
Aromatic (C=C) Stretch1600 - 1450FT-IR, FT-Raman
Asymmetric C-O-C Stretch (Aryl Ether)1285 - 1200FT-IR (Strong)
Symmetric C-O-C Stretch (Aryl Ether)1040 - 1020FT-IR (Strong)
trans C-H Out-of-Plane Bend990 - 970FT-IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Dynamics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the UV region, which arise from its extensive conjugated system.

Two main absorption bands are typically observed for chalcones. The first, appearing at a longer wavelength (λmax often > 350 nm), is attributed to the π → π* electronic transition involving the entire cinnamoyl system (B-ring—C=C—C=O). icm.edu.pl The second band, at a shorter wavelength (around 250-270 nm), corresponds to the π → π* transition associated with the benzoyl moiety (A-ring—C=O). icm.edu.pl A much weaker absorption, corresponding to the n → π* transition of the carbonyl group, may also be observed, but it is often obscured by the more intense π → π* bands. icm.edu.pluzh.ch The position and intensity of these bands are sensitive to the solvent polarity.

Table 3: Typical Electronic Transitions in Chalcones

Transition Wavelength Range (nm) Associated Chromophore
π → π~350 - 380Cinnamoyl System
π → π~250 - 270Benzoyl System
n → π*> 400 (weak)Carbonyl Group

High-Resolution Mass Spectrometry (HRMS, GC-MS, EI-MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula of this compound (C₁₉H₂₀O₅). The experimentally determined mass will closely match the calculated theoretical mass, confirming the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) , often coupled with Gas Chromatography (GC-MS), reveals characteristic fragmentation patterns. The molecular ion peak [M]⁺ is typically observed. Common fragmentation pathways for chalcones involve cleavage at the bonds adjacent to the carbonyl group, leading to the formation of benzoyl and cinnamoyl-type fragment ions. For the title compound, key fragments would correspond to the loss of methoxy groups and cleavage to form ions representing the substituted benzoyl and styryl moieties.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound reveals that the molecule is nearly planar. nih.gov The central propenone bridge adopts an s-trans conformation, which is typical for chalcones.

X-ray diffraction studies have determined the precise molecular geometry of this compound. nih.gov The molecule exhibits a high degree of planarity, which facilitates electronic delocalization across the conjugated system. The dihedral angle, which is the angle between the two benzene (B151609) rings, is reported to be very small at 3.82 (8)°. nih.gov Furthermore, the central propenone C(=O)—C=C plane is only slightly twisted relative to the two benzene rings, with dihedral angles of 1.95 (10)° and 3.17 (11)°. nih.gov This near-coplanarity is a key structural feature of this chalcone (B49325).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.gov It is widely applied to chalcones to predict their geometry, electronic distribution, and chemical reactivity. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one, DFT calculations are used to find the lowest energy conformation. The resulting optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, can then be compared with experimental data from X-ray crystallography to validate the computational method. researchgate.net

Experimental crystallographic data for this compound reveals that the molecule is nearly planar. nih.gov The dihedral angle between the two dimethoxyphenyl rings is reported to be very small, at 3.82(8)°. nih.gov The central enone bridge (C=C-C=O) is also largely planar, with its plane forming dihedral angles of 1.95(10)° and 3.17(11)° with the two benzene (B151609) rings, respectively. nih.gov DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), aim to reproduce these experimental values, confirming the planarity and conformational preferences of the molecule. researchgate.net This planarity is a key feature of the chalcone (B49325) backbone, facilitating π-electron delocalization across the molecule.

Table 1: Selected Experimental Crystallographic Parameters for this compound
ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.031(5)
b (Å) 7.962(5)
c (Å) 23.631(14)
β (°) 92.827(10)
Dihedral Angle Between Rings (°) 3.82(8)
Data sourced from crystallographic studies. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.com For chalcone derivatives, this gap typically indicates the potential for intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part. In this compound, the methoxy (B1213986) groups on the phenyl rings act as electron-donating groups, influencing the electron density distribution across the π-conjugated system. DFT calculations for similar methoxy-substituted chalcones have reported HOMO-LUMO gaps in the range of 3.7 to 4.0 eV, indicating significant charge transfer characteristics and high reactivity. researchgate.netplos.org

Table 2: Representative FMO Data for Methoxy-Substituted Chalcones
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one-5.70-1.953.75
Values are representative and calculated for a similar chalcone derivative using DFT/B3LYP/6-311++G(d,p). plos.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative and positive electrostatic potential on the electron density surface.

For chalcones, MEP analysis consistently reveals specific patterns of reactivity. researchgate.netscirp.orgplos.org The region around the carbonyl oxygen atom (C=O) is characterized by a strong negative potential (typically colored red or yellow), indicating it is the primary site for electrophilic attack and a hydrogen bond acceptor. Conversely, the hydrogen atoms of the aromatic rings and the vinyl group exhibit positive potential (colored blue), identifying them as sites susceptible to nucleophilic attack. unja.ac.id In this compound, the oxygen atoms of the methoxy groups also contribute to regions of negative potential, further influencing the molecule's interaction with biological targets. scirp.org

In chalcone structures, significant stabilization arises from the π → π* interactions within the conjugated system of the phenyl rings and the enone bridge. researchgate.netscirp.org The delocalization of electron density from the lone pairs of the methoxy oxygen atoms into the aromatic rings also contributes significantly to the molecular stability. NBO analysis can quantify these interactions, confirming the charge transfer pathways and the importance of the conjugated backbone in stabilizing the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand Stability

While molecular docking provides a static snapshot of a ligand binding to a protein, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are computational methods used to study the physical movements of atoms and molecules. They are crucial for assessing the stability of a predicted ligand-protein complex and understanding the conformational changes that may occur upon binding.

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box, and the trajectory of the atoms is calculated over a period of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. The Root Mean Square Fluctuation (RMSF) can also be analyzed to identify flexible regions of the protein that interact with the ligand. For a compound like this compound, MD simulations would be essential to validate docking predictions and confirm the stability of its interactions with a potential biological target.

Molecular Docking Studies for Predictive Ligand-Protein Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. uece.br It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity (often in kcal/mol).

Chalcone derivatives are frequently studied via molecular docking against various protein targets, including those involved in cancer and inflammation, such as Bcl-2 or cyclooxygenase (COX) enzymes. Although specific docking studies for this compound are not widely reported, studies on very close analogs provide valuable insights. For instance, the similar compound (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was docked against the anti-apoptotic protein Bcl-2, a key target in cancer therapy. Such studies identify the crucial amino acid residues involved in binding, which typically include hydrogen bonds with the carbonyl oxygen and hydrophobic interactions with the phenyl rings.

Table 3: Representative Molecular Docking Data for a Close Analog of the Target Compound
LigandProtein Target (PDB ID)Binding Energy (kcal/mol)Interacting Residues (Example)
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneBcl-2 (2W3L)-4.77Asp-62 (van der Waals)
Data is for a structurally similar chalcone derivative.

Validation of Docking Protocols and Scoring Functions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. The reliability of these predictions hinges on the validation of the docking protocol and the accuracy of the scoring function used to rank potential binding poses.

A common method for validating a docking protocol involves a process called re-docking. In this procedure, a ligand that is already part of a known protein-ligand crystal structure is extracted and then docked back into the protein's binding site. The protocol is considered validated if the docking program can accurately reproduce the experimentally observed binding pose. A key metric for this validation is the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose; a value below 2.0 Å is generally considered a successful validation uece.br. While specific studies detailing the validation of docking protocols for this compound were not identified in the reviewed literature, this standard methodology is widely applied to the chalcone class of compounds to ensure the accuracy of subsequent virtual screening and binding affinity predictions uece.brresearchgate.net.

Identification of Key Interacting Residues and Binding Site Characteristics

Once a docking protocol is validated, it can be used to study the interactions between a ligand and its target protein at an atomic level. This analysis is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. Molecular docking simulations identify the key amino acid residues in the protein's active site that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, or π-π stacking—with the ligand.

For instance, modeling studies of chalcone-based thiosemicarbazones designed as urease inhibitors revealed that the amide group of the ligand forms hydrogen bonds with the side chain of Asp363 and the carbonyl moiety of Ala366 within the enzyme's active site researchgate.net. In another computational study on structurally related dihydroxy-dimethoxychalcones, docking experiments were conducted to examine their inhibitory potential against falcipain-2, a cysteine protease of the malaria parasite mdpi.com. These studies help characterize the binding site's chemical and spatial features, guiding the rational design of new derivatives with improved affinity. Although specific data on the key interacting residues for this compound is not detailed in the available literature, the computational approaches used for its analogues provide a framework for how such interactions would be identified.

Non-Linear Optical (NLO) Properties: Theoretical Prediction and Structure-NLO Relationships

Chalcones are a well-regarded class of organic compounds for applications in non-linear optics (NLO). Their molecular structure, featuring two aromatic rings connected by an α,β-unsaturated keto group, forms a π-conjugated system that is conducive to NLO activity analis.com.my. The NLO properties can be fine-tuned by attaching electron-donating groups (EDG) and electron-withdrawing groups (EWG) to the aromatic rings, which enhances intramolecular charge transfer analis.com.my.

The presence of electron-donating methoxy (-OCH3) groups on both phenyl rings of this compound suggests its potential as an NLO material. Experimental studies on structurally similar chalcones support this. For example, the chalcone derivative 1-(4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, which shares a dimethoxyphenyl ring with the title compound, was synthesized and grown as a single crystal. Its second harmonic generation (SHG) efficiency was found to be 15 times that of the standard NLO material, urea (B33335) uomphysics.net. Such findings highlight the significant NLO response achievable within this family of compounds.

First-Order Hyperpolarizability Calculations and Material Design

The NLO response of a molecule at the microscopic level is quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is particularly important as it is responsible for second-order NLO phenomena like SHG. Theoretical quantum chemical calculations, primarily using Density Functional Theory (DFT), are powerful tools for predicting the hyperpolarizability of new molecules and guiding the design of novel NLO materials analis.com.my.

These computational methods can calculate the dipole moment, polarizability, and first-order hyperpolarizability of a molecule. Studies on various chalcone derivatives have shown that their β values can be significantly high, indicating strong NLO potential. For instance, theoretical calculations on 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one found its computed first hyperpolarizability to be 55 times greater than that of urea acrhem.org. The magnitude of the β value is directly related to the molecule's structural and electronic properties, such as the extent of π-conjugation and the presence of functional groups that facilitate charge transfer. By systematically modifying the structure of the chalcone scaffold and calculating the resulting hyperpolarizability, researchers can design and prioritize molecules with enhanced NLO properties for synthesis and experimental validation.

Table 1: Theoretically Calculated First-Order Hyperpolarizability (β) of Various Chalcone Derivatives
CompoundComputational MethodCalculated β ValueReference
3-(Naphthalen-1-yl)-1-(4-(phenylethynyl)phenyl)-2-propen-1-oneDFT/B3LYP/6-31G(d,p)420.51 × 10-30 esu analis.com.my
3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneTDHF55 times greater than urea acrhem.org
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneDFTValue calculated and reported researchgate.net

Preclinical Biological Activities and Molecular Mechanisms of Action

Anticancer Activities and Associated Molecular Pathways (In Vitro Studies)

Methoxylated chalcones have demonstrated significant potential as anticancer agents in preclinical research. nih.gov Their therapeutic efficacy stems from their ability to modulate multiple cellular processes and signaling pathways that are critical for the survival and proliferation of cancer cells. sciencerepository.org

Modulation of Cellular Proliferation and Cell Cycle Progression (e.g., G1/S, G2/M Phase Arrest)

A primary mechanism by which chalcones exert their anticancer effects is by disrupting the normal progression of the cell cycle, thereby inhibiting uncontrolled cellular proliferation. Studies on various cancer cell lines have shown that treatment with methoxy-substituted chalcones can lead to cell cycle arrest at different phases.

For instance, the chalcone (B49325) derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth of prostate cancer cells by inducing cell cycle arrest. nih.gov Similarly, another related compound, 1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one, was found to cause cell cycle arrest at the G0/G1 phase in HeLa cells. sciencerepository.orgsciencerepository.org This arrest is often linked to the upregulation of cyclin-dependent kinase inhibitors like p21, which prevent the transition from the G1 to the S phase of the cell cycle. sciencerepository.orgsciencerepository.org Other studies have identified chalcone derivatives that block the cell cycle in the G2/M phase, which is a crucial checkpoint before mitosis. nih.govnih.gov

Table 1: Effects of Methoxylated Chalcone Derivatives on Cell Cycle Progression in Cancer Cells

Chalcone Derivative Cancer Cell Line Effect Associated Mechanism
(E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Prostate Cancer (22Rv1) Cell cycle arrest p53 activation, p21 induction nih.gov
1-(4-methoxyphenyl)-3-(3-phenoxyphenyl) prop-2-en-1-one Cervical Cancer (HeLa) G0/G1 phase arrest Upregulation of p21 gene expression sciencerepository.orgsciencerepository.org

Induction of Apoptosis and Necroptosis Mechanisms (e.g., Caspase Activation, Bax/Bcl Protein Regulation, p53 Pathway)

Beyond halting cell cycle progression, (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one and related chalcones can induce programmed cell death, primarily through apoptosis. nih.govmdpi.com This process is crucial for eliminating cancerous cells. The induction of apoptosis by these compounds involves multiple molecular pathways.

Activation of the p53 tumor suppressor protein is a key event. nih.gov Activated p53 can trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, such as Bax and Bcl-2, respectively. core.ac.uk An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a cascade of caspases, which are the executioner enzymes of apoptosis. core.ac.uk Studies have demonstrated that treatment with chalcone derivatives leads to caspase-dependent apoptosis in prostate cancer cells. nih.gov While apoptosis is the most commonly studied cell death mechanism for chalcones, their potential to induce other forms of programmed cell death, such as necroptosis, remains an area for further investigation.

Inhibition of Key Signaling Pathways (e.g., STAT3 Pathway)

Chronic activation of certain signaling pathways is a hallmark of many cancers, promoting cell survival, proliferation, and inflammation. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is one such critical pathway. A structurally related chalcone analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has been identified as a selective inhibitor of STAT3. nih.govnih.gov This compound has been shown to bind directly to the STAT3 protein, thereby inhibiting its activation. nih.govnih.gov By blocking the STAT3 pathway, MMPP attenuates the expression of downstream target genes involved in inflammation and cell survival, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov This suggests that this compound may also exert its anticancer effects by targeting the STAT3 signaling cascade.

Interaction with Specific Cellular Targets (e.g., Tubulin Polymerization)

Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, intracellular transport, and maintenance of cell shape. nih.gov They represent a key target for anticancer drugs. Several chalcone derivatives have been shown to function as anti-microtubule agents by inhibiting tubulin polymerization. nih.govsigmaaldrich.com These compounds often bind to the colchicine-binding site on β-tubulin, disrupting the dynamic instability of microtubules. nih.govnih.gov This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. nih.govnih.gov The presence of trimethoxy or dimethoxy groups on the phenyl rings of chalcones is often considered favorable for this antitubulin activity. nih.gov

Anti-inflammatory Effects and Mechanistic Elucidation (In Vitro Studies)

Suppression of Inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

In vitro studies using macrophage cell lines, such as RAW 264.7, have demonstrated that various chalcone derivatives can effectively suppress the production of key inflammatory mediators. nih.govuece.br When stimulated with inflammatory agents like lipopolysaccharide (LPS), macrophages produce high levels of nitric oxide (NO) and prostaglandin E2 (PGE2). researchgate.net

NO is synthesized by nitric oxide synthase (NOS), particularly the inducible isoform (iNOS), while PGE2 is produced through the action of cyclooxygenase (COX) enzymes, especially COX-2. nih.govnih.gov Overproduction of these mediators contributes to chronic inflammation. Research has shown that certain 2'-hydroxychalcone (B22705) derivatives potently inhibit PGE2 production by suppressing the expression of the COX-2 protein. nih.govresearchgate.net Similarly, other chalcones have been found to reduce the generation of nitric oxide. nih.gov This suppression is often linked to the inhibition of upstream signaling pathways, such as the STAT3 and NF-κB pathways, which control the expression of iNOS and COX-2. nih.govnih.gov

Table 2: Inhibition of Inflammatory Mediators by Chalcone Derivatives in Macrophages

Mediator Chalcone Type Cell Model Key Finding
Nitric Oxide (NO) Licochalcone B Derivative RAW 264.7 Suppressed NO generation via inhibition of NF-κB and AP-1 activation. nih.gov

| Prostaglandin E2 (PGE2) | 2'-hydroxychalcone derivatives | Rat Peritoneal Macrophages | Potently suppressed PGE2 production by inhibiting COX-2 protein expression. nih.govresearchgate.net |

Inhibition of Pro-inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase (COX))

Research into the anti-inflammatory effects of chalcone derivatives has highlighted their ability to suppress key pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmedchemexpress.com The overexpression of these enzymes is a hallmark of inflammatory responses. Specifically, studies on various chalcone analogues have demonstrated a significant reduction in the production of nitric oxide (NO) and prostaglandins, which are direct products of iNOS and COX-2 activity, respectively. nih.gov For instance, certain chalcones have been shown to inhibit the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov This inhibitory action on pro-inflammatory enzyme expression suggests a potential therapeutic application for chalcones in managing inflammatory conditions. nih.gov

Modulation of Transcription Factors (e.g., Nuclear Factor-κB (NF-κB))

The anti-inflammatory activity of chalcones, including this compound, is often mediated through the modulation of critical transcription factors like Nuclear Factor-κB (NF-κB). nih.gov NF-κB is a pivotal regulator of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for iNOS and COX-2. nih.gov Studies have revealed that certain chalcone derivatives can inhibit the activation of the NF-κB signaling pathway. nih.govnih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target inflammatory genes. medchemexpress.com The ability of these compounds to interfere with this key inflammatory pathway underscores their potential as anti-inflammatory agents.

Antimicrobial Potential and Mechanisms (In Vitro Studies)

Chalcones have garnered significant attention for their broad-spectrum antimicrobial properties, with numerous in vitro studies demonstrating their efficacy against a variety of pathogenic microorganisms.

Antibacterial Activity Against Multi-Resistant Strains

The emergence of multi-drug resistant (MDR) bacteria presents a formidable challenge to global public health. Chalcones have shown notable antibacterial activity against several of these resistant strains. Research has demonstrated that certain synthetic chalcones can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. researchgate.netnih.gov

One of the key mechanisms contributing to bacterial multi-drug resistance is the overexpression of efflux pumps, which actively extrude antibiotics from the bacterial cell. researchgate.net A significant area of research has focused on the ability of chalcones to act as efflux pump inhibitors (EPIs). By inhibiting these pumps, chalcones can restore the efficacy of conventional antibiotics to which bacteria have developed resistance. researchgate.netnih.govresearchgate.net Molecular docking studies have suggested that chalcones can bind to bacterial efflux pumps, such as NorA and MepA in Staphylococcus aureus, thereby blocking their function. researchgate.netnih.gov

A promising strategy to combat antibiotic resistance is the use of combination therapy, where a non-antibiotic compound enhances the activity of a conventional antibiotic. Chalcones have demonstrated significant synergistic effects when used in conjunction with established antibiotics against resistant bacterial strains. For example, studies have shown that certain chalcones can potentiate the activity of antibiotics like norfloxacin (B1679917) and ciprofloxacin (B1669076) against strains of Staphylococcus aureus that overexpress efflux pumps. researchgate.netnih.govresearchgate.net This synergistic activity leads to a reduction in the minimum inhibitory concentration (MIC) of the antibiotic, making it effective at lower, less toxic concentrations. researchgate.netnih.gov

Antifungal Activity against Specific Pathogens

In addition to their antibacterial properties, chalcones have also exhibited promising antifungal activity against a range of human and plant pathogenic fungi. In vitro studies have demonstrated the efficacy of various chalcone derivatives against clinically relevant fungi such as Candida albicans and Candida tropicalis. cumhuriyet.edu.tr Furthermore, some chalcones have shown activity against plant pathogenic fungi like Colletotrichum gloeosporioides. mdpi.com The antifungal mechanism of action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of biofilm formation. cumhuriyet.edu.tr

Antiparasitic Activity

Chalcone derivatives have shown promise as antiparasitic agents, with research exploring their efficacy against various parasites, including those responsible for malaria and leishmaniasis.

Antimalarial Activity: The global challenge of drug-resistant malaria, caused by parasites of the Plasmodium genus, necessitates the development of new therapeutic agents. Chalcones have emerged as a class of compounds with potential antimalarial properties. While specific studies on this compound are part of a broader investigation into chalcone derivatives, the general mechanism of action for this class of compounds is thought to involve the inhibition of parasitic enzymes or interference with parasite-specific metabolic pathways. For instance, some chalcones have been found to inhibit plasmodial aspartate proteases or cysteine proteases. researchgate.net The structural features of chalcones, such as the α,β-unsaturated ketone moiety, are considered crucial for their biological activity.

Antileishmanial Activity: Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is another area where chalcones are being investigated. mdpi.com Research into various chalcone derivatives has demonstrated their potential to inhibit the growth of Leishmania parasites. nih.govnih.gov The proposed mechanisms for their antileishmanial action include the induction of morphological and ultrastructural changes in the parasites, disruption of plasma membrane integrity, and an increase in reactive oxygen species (ROS), leading to oxidative stress and parasite death. nih.govnih.gov

Antiparasitic Activity of Chalcone Derivatives Parasite Key Findings
Antimalarial Plasmodium falciparumInhibition of plasmodial aspartate proteases and cysteine proteases. researchgate.net
Antileishmanial Leishmania amazonensisInduction of morphological changes, plasma membrane disruption, and increased ROS. nih.govnih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of chalcones is a well-documented aspect of their biological profile. This activity is largely attributed to their chemical structure, which enables them to act as effective radical scavengers.

The mechanisms by which chalcones exert their antioxidant effects include:

Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).

Metal Chelation: Binding to transition metal ions that can catalyze the formation of free radicals.

Modulation of Antioxidant Enzymes: Influencing the activity of endogenous antioxidant enzymes.

Studies on various chalcone derivatives have demonstrated their ability to scavenge radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.govnih.govasianpubs.org

Other Emerging Biological Activities

Beyond their established antiparasitic and antioxidant properties, chalcones, including this compound, are being explored for a range of other potential therapeutic applications.

Antidiabetic Activity: The potential of chalcones as antidiabetic agents is an area of growing interest. nih.govresearchgate.net One of the key mechanisms being investigated is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.

Neuroprotective Effects: Certain chalcone derivatives have exhibited neuroprotective properties in preclinical studies. nih.gov For instance, a related compound, 3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has shown potential in mitigating cognitive deficits in an animal model of schizophrenia by restoring cholinergic function. nih.gov This suggests that chalcones may have a role in protecting against neuronal damage and dysfunction.

The ability of chalcones to inhibit specific enzymes is a key aspect of their therapeutic potential, particularly in the context of metabolic disorders like diabetes.

α-Amylase and α-Glucosidase Inhibition: Pancreatic α-amylase and intestinal α-glucosidase are enzymes responsible for the breakdown of complex carbohydrates into glucose. google.comscielo.br Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key factor in the management of type 2 diabetes. scielo.br Chalcones have been identified as potential inhibitors of these enzymes. mdpi.com The inhibitory activity of different chalcone derivatives varies depending on the substitution pattern on their aromatic rings, highlighting the importance of structure-activity relationship studies in developing potent enzyme inhibitors. nih.gov

Enzyme Biological Role Therapeutic Implication of Inhibition
α-Amylase Starch and glycogen (B147801) digestion. google.comManagement of postprandial hyperglycemia.
α-Glucosidase Breakdown of disaccharides into glucose. scielo.brControl of blood glucose levels in diabetes. scielo.br

Metabolism and Biotransformation Studies in Vitro and Non Human in Vivo

Identification of Metabolic Pathways and Key Metabolites (e.g., O-Demethylation)

The biotransformation of (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one is anticipated to proceed through several key metabolic pathways, with O-demethylation being a primary route of modification. This prediction is strongly supported by metabolic studies of other methoxylated flavonoids and chalcones. The presence of four methoxy (B1213986) groups on the two phenyl rings of the target compound presents multiple sites for enzymatic attack.

O-demethylation, the removal of a methyl group from a methoxy moiety to form a hydroxyl group, is a common phase I metabolic reaction for compounds containing methoxyphenyl groups. For instance, studies on 3',4'-dimethoxyflavone, a compound that shares the 3,4-dimethoxyphenyl substitution pattern, have demonstrated that it is readily O-demethylated to form 3',4'-dihydroxyflavone. nih.gov This process can occur sequentially, with the initial demethylation at one position followed by a second demethylation event at another.

Another significant metabolic pathway for chalcones is aromatic hydroxylation, which involves the introduction of a hydroxyl group directly onto the aromatic ring. This reaction can occur at various positions on either of the phenyl rings, leading to the formation of mono- and di-hydroxylated metabolites.

The α,β-unsaturated carbonyl system of the chalcone (B49325) backbone is also susceptible to metabolic modification, including reduction of the double bond to yield a dihydrochalcone (B1670589) derivative. However, for many chalcones, modifications on the aromatic rings, such as O-demethylation and hydroxylation, are the predominant initial biotransformation steps.

Based on these precedents, the primary metabolites of this compound are likely to be a series of mono-, di-, tri-, and tetra-demethylated and hydroxylated derivatives.

Table 1: Predicted Metabolic Pathways and Potential Metabolites of this compound

Metabolic PathwayPotential Metabolites
O-Demethylation Mono-demethylated isomers
Di-demethylated isomers
Tri-demethylated isomers
Tetra-demethylated product
Aromatic Hydroxylation Mono-hydroxylated isomers
Di-hydroxylated isomers
Reduction Dihydrochalcone derivative

Role of Enzyme Systems in Biotransformation (e.g., Cytochrome P450 Enzymes)

The enzymatic machinery responsible for the metabolism of this compound is primarily the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics, including drugs and other foreign compounds.

Research on the metabolism of methoxyflavones has identified specific CYP isozymes that are highly active in catalyzing O-demethylation reactions. Notably, CYP1B1 has been shown to be particularly efficient in the O-demethylation of 3',4'-dimethoxyflavone. nih.gov Other isoforms, including CYP1A1, CYP1A2, and CYP2A13, have also demonstrated significant activity towards the O-demethylation of various methoxyflavones. nih.gov Given the structural similarities, it is highly probable that these same CYP isoforms play a crucial role in the biotransformation of this compound.

The specific regioselectivity of these enzymes, meaning which of the four methoxy groups is preferentially targeted for demethylation, would depend on the precise fit of the substrate within the active site of the individual CYP isoform. Molecular docking studies on methoxyflavones with CYP1A2 have suggested a preference for the interaction of the O-methoxy moiety within the enzyme's active site, facilitating the demethylation process. nih.gov

In addition to the CYP enzymes, other enzyme systems could be involved in subsequent metabolic steps (Phase II metabolism), such as UDP-glucuronosyltransferases (UGTs), which would conjugate the newly formed hydroxyl groups with glucuronic acid to facilitate excretion.

Table 2: Key Cytochrome P450 Isoforms Implicated in the Metabolism of Structurally Related Compounds

Enzyme IsoformPredicted Role in Metabolism of this compound
CYP1B1 Major role in O-demethylation
CYP1A1 Significant role in O-demethylation and hydroxylation
CYP1A2 Significant role in O-demethylation and hydroxylation
CYP2A13 Potential role in O-demethylation
CYP2B6 Potential role in O-demethylation
CYP2C9 Minor role in metabolism
CYP3A4 Minor role in metabolism

Comparative Metabolic Profiling Across Different Biological Models

The metabolic profile of a xenobiotic can vary significantly between different biological models, such as different animal species or in vitro systems, due to differences in the expression and activity of metabolic enzymes. While no direct comparative metabolic studies for this compound are available, general principles of chalcone and flavonoid metabolism can be used to infer potential differences.

In vitro models, such as human liver microsomes, provide a valuable tool for studying the phase I metabolism of compounds and can reveal the primary metabolites formed. However, they lack the complexity of a whole organism and may not fully recapitulate the in vivo situation, where factors like absorption, distribution, and excretion play a significant role.

Microbial transformation studies of chalcones have also demonstrated the capacity of microorganisms to perform reactions such as O-demethylation and hydroxylation, sometimes leading to novel metabolites not observed in mammalian systems. These studies highlight the diverse metabolic capabilities of different biological systems.

Therefore, a comprehensive understanding of the metabolism of this compound would necessitate studies across a range of biological models, including in vitro assays with human and animal liver microsomes and in vivo studies in different species to establish a complete and comparative metabolic profile.

Future Research Directions and Translational Perspectives

Development of Novel Chalcone-Based Chemical Entities with Enhanced Specificity and Efficacy

A primary direction for future research lies in the rational design and synthesis of novel analogs of (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one. The goal is to create new chemical entities with improved target specificity and therapeutic efficacy. This can be achieved through several established medicinal chemistry strategies:

Structural Modification and SAR Studies: The synthesis and biological evaluation of a focused library of derivatives will be crucial. By systematically modifying the two aryl rings and the α,β-unsaturated carbonyl system, researchers can elucidate detailed structure-activity relationships (SAR). researchgate.netnih.gov For instance, introducing or altering substituents—such as hydroxyls, halogens, or various alkyl/aryl groups—on the dimethoxyphenyl rings can significantly impact the molecule's interaction with biological targets. nih.govnih.gov SAR studies have shown that even minor changes can lead to substantial differences in potency and selectivity. nih.gov

Molecular Hybridization: A promising strategy involves creating hybrid molecules that combine the chalcone (B49325) scaffold with other known pharmacophores. nih.gov This approach aims to develop agents with dual or multiple mechanisms of action, potentially leading to synergistic effects and overcoming drug resistance. nih.gov For example, conjugating the chalcone moiety with molecules known to inhibit specific enzymes or receptors could produce highly potent and targeted therapeutics. nih.gov

Bioisosteric Replacement: This technique involves replacing certain functional groups within the molecule with other groups that have similar physical or chemical properties (bioisosteres). This can lead to improved pharmacokinetic properties, enhanced target binding, and reduced off-target toxicity. Scaffold morphing is a computational tool that can aid in identifying potential bioisosteric transformations to improve physicochemical properties. mdpi.com

These synthetic efforts will generate a diverse pool of chalcone derivatives, which can then be screened for enhanced biological activity against a wide range of diseases.

Integration of Advanced Computational and Artificial Intelligence Approaches in Drug Discovery Pipelines

The integration of computational tools and artificial intelligence (AI) is set to revolutionize the drug discovery process for chalcone-based compounds. ecronicon.netscienceopen.com These technologies can significantly accelerate the identification and optimization of lead candidates, reducing the time and cost associated with traditional methods. nih.gov

Virtual Screening and Molecular Docking: High-throughput virtual screening allows for the rapid computational assessment of large libraries of chalcone derivatives against specific biological targets. nih.gov Molecular docking simulations can predict the binding affinity and interaction patterns of these compounds with target proteins, helping to prioritize candidates for synthesis and experimental testing. nih.govresearchgate.net This structure-based drug design approach is invaluable for understanding the molecular basis of a compound's activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing robust QSAR models for chalcone derivatives, researchers can predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogs. researchgate.net

AI and Machine Learning: AI and machine learning algorithms can analyze vast datasets to identify complex patterns and relationships that may not be apparent through traditional analysis. nih.gov These tools can be used to predict a compound's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), potential toxicity, and biological activity, thus refining the selection of promising drug candidates. mdpi.comecronicon.net For example, machine learning models have been successfully used to screen chalcone libraries for potential inhibitors of specific enzymes like EGFR-TK. nih.gov

The synergy between computational predictions and experimental validation will create a more efficient and targeted drug discovery pipeline for novel chalcone-based therapeutics. scienceopen.comnih.gov

Exploration of Polypharmacology and Multi-Target Drug Design Strategies

The traditional "one drug, one target" paradigm is increasingly being challenged, especially for complex multifactorial diseases like cancer. nih.govasebio.com Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially beneficial characteristic. nih.govnih.gov Chalcones are known to be "promiscuous" ligands, meaning they can interact with a variety of biological targets, which makes them ideal candidates for multi-target drug design. nih.govscispace.com

Future research will focus on intentionally designing chalcone derivatives that can modulate multiple disease-relevant pathways simultaneously. nih.gov This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. asebio.com

A comprehensive study involving a large library of 757 chalcone-based structures screened against 14 different viral and host-based targets identified several multi-target inhibitors. mdpi.comresearchgate.net This highlights the feasibility of using computational screening to identify chalcones with a desired polypharmacological profile. mdpi.comuniroma1.it By understanding the diverse molecular targets of this compound and its analogs, researchers can strategically design next-generation therapies for complex diseases. nih.govwiley.com

Innovative Delivery Systems for Preclinical Applications (e.g., Nano-formulations)

A significant hurdle for many hydrophobic drugs, including chalcones, is their poor water solubility, which limits their bioavailability and therapeutic effectiveness. nih.gov Innovative drug delivery systems, particularly nano-formulations, offer a promising solution to overcome these challenges. researchgate.netresearchgate.net

Nanoparticle-Based Delivery: Encapsulating chalcones within nanoparticles (NPs) can improve their solubility, protect them from degradation, and enable targeted delivery to specific tissues or cells. nih.govnih.gov Various types of nanoparticles, such as liposomes, polymeric NPs, micelles, and nanoemulsions, have been explored for the delivery of chalcones and related compounds like curcumin. nih.govnih.govpreprints.org These systems can enhance drug absorption and reduce the need for frequent dosing. nih.gov

Enhanced Bioavailability and Efficacy: Nano-formulations can significantly increase the concentration of the drug at the target site, leading to improved therapeutic outcomes. nih.gov For instance, a study on a novel eEF-2K inhibitor based on a coumarinyl-chalcone scaffold demonstrated that encapsulating the compound in liposomal nanoparticles significantly suppressed tumor growth in vivo with no observed toxicity. nih.gov The high drug-loading capacity of certain nanoparticle systems is a key advantage. nih.govcontrolledreleasesociety.org

Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, aptamers) that specifically recognize and bind to receptors overexpressed on diseased cells, thereby minimizing off-target effects and improving the safety profile of the drug. nih.govresearchgate.net

The development of effective nano-delivery systems will be critical for advancing this compound and its derivatives through preclinical studies and into potential clinical trials. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for (2E)-1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one, and how is the E-configuration confirmed?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 3,4-dimethoxybenzaldehyde under basic conditions. The reaction is monitored by TLC, and the product is purified via recrystallization. The E-configuration is confirmed using single-crystal X-ray diffraction (XRD) to resolve bond angles and distances, complemented by DFT calculations to validate geometric parameters (e.g., C=C bond length ~1.34 Å). IR and NMR spectroscopy are used to confirm functional groups and substituent positions .

Q. How do researchers resolve discrepancies between experimental and computational UV-Vis spectral data for this compound?

Discrepancies often arise due to solvent effects or approximations in DFT basis sets. To address this, compare experimental λmax (e.g., ~350 nm in ethanol) with time-dependent DFT (TD-DFT) calculations using polarizable continuum models (PCM) to simulate solvent interactions. Adjusting the functional (e.g., B3LYP vs. CAM-B3LYP) can improve alignment .

Q. What spectroscopic techniques are critical for characterizing this chalcone derivative?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign methoxy (δ ~3.8–3.9 ppm) and olefinic proton (δ ~7.5–8.0 ppm) signals.
  • IR : Confirm carbonyl stretch (C=O at ~1650 cm<sup>−1</sup>) and aromatic C-H bending.
  • HR-MS : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 328.35) .

Advanced Research Questions

Q. How do methoxy substituents influence the electronic properties and chemical reactivity of this compound?

The electron-donating methoxy groups increase electron density on the aromatic rings, stabilizing the enone system via resonance. DFT studies reveal reduced HOMO-LUMO gaps (~3.5 eV) compared to non-methoxy analogs, enhancing electrophilic reactivity. Fukui indices identify the α,β-unsaturated carbonyl as the most nucleophilic site .

Q. What mechanistic insights explain its moderate antimicrobial activity against Gram-positive bacteria?

Molecular docking studies suggest the compound inhibits bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking with aromatic residues and hydrogen bonding with catalytic sites. In vitro assays show MIC values of 25–50 µg/mL against S. aureus, linked to membrane disruption observed in SEM imaging .

Q. How can computational methods predict crystal packing motifs, and how do they affect material properties?

Hirshfeld surface analysis of XRD data (e.g., P21/n space group) reveals dominant C-H···O and van der Waals interactions. CrystalExplorer simulations show these interactions stabilize the lattice, contributing to a high melting point (~180°C) and low solubility in non-polar solvents .

Q. What strategies improve yield in metal-catalyzed derivatization reactions of this chalcone?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids achieves >70% yield when using Pd(PPh3)4 in THF/water. Silver-mediated silylene transfer reactions (e.g., forming silacyclobutanes) require rigorous anhydrous conditions to prevent hydrolysis .

Q. How does substituent position (3,4- vs. 2,4-dimethoxy) alter bioactivity and stability?

Comparative studies show 3,4-dimethoxy derivatives exhibit higher oxidative stability (TGA: decomposition >250°C) due to steric protection of the carbonyl group. Bioactivity assays indicate 3,4-substitution enhances antifungal potency (IC50 ~15 µM) by improving membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.